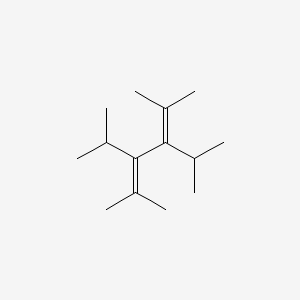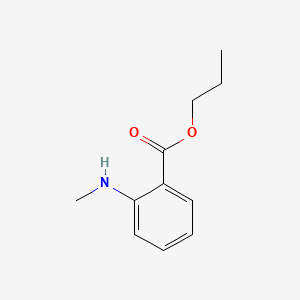
Benzoic acid, 2-(methylamino)-, propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-(methylamino)-, propyl ester, also known as n-Propyl N-methyl anthranilate or Propyl N-methyl anthranylate, is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.2423 g/mol . This compound is a derivative of benzoic acid and is characterized by the presence of a methylamino group and a propyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(methylamino)-, propyl ester typically involves the esterification of benzoic acid derivatives with propanol in the presence of a catalyst. One common method is the Fischer esterification, where benzoic acid reacts with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. These methods often utilize advanced catalysts and optimized reaction conditions to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-(methylamino)-, propyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution Reactions: The methylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester group.
Substitution: Nucleophiles such as amines or thiols can react with the methylamino group under appropriate conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Hydrolysis: Benzoic acid and propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-(methylamino)-, propyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-(methylamino)-, propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid, which can then interact with various enzymes and receptors. The methylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, 2-(methylamino)-, methyl ester: Similar structure but with a methyl ester group instead of a propyl ester group.
Benzoic acid, 2-(methylamino)-, 2-methylpropyl ester: Similar structure but with a 2-methylpropyl ester group.
Benzoic acid, 2-methylpropyl ester: Lacks the methylamino group.
Uniqueness
Benzoic acid, 2-(methylamino)-, propyl ester is unique due to the presence of both a methylamino group and a propyl ester group, which confer specific chemical and biological properties
Propiedades
Número CAS |
55320-72-4 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
propyl 2-(methylamino)benzoate |
InChI |
InChI=1S/C11H15NO2/c1-3-8-14-11(13)9-6-4-5-7-10(9)12-2/h4-7,12H,3,8H2,1-2H3 |
Clave InChI |
FRPUEBLBJZHNFU-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CC=CC=C1NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


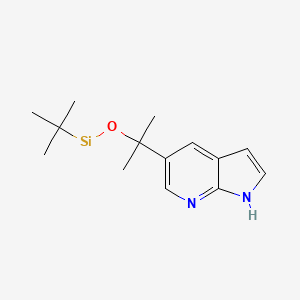


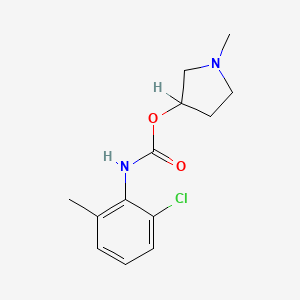
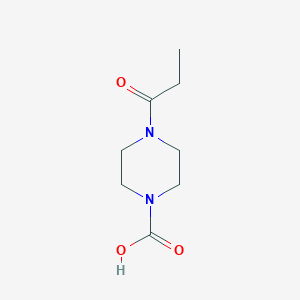
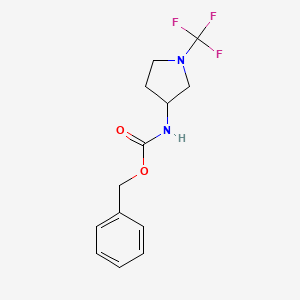
![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13955033.png)

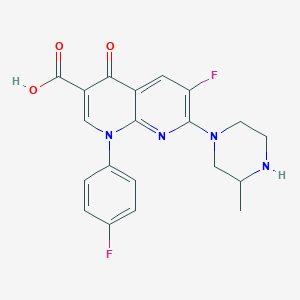
![2,6-Bis(3-bicyclo[2.2.1]heptanyl)-4-tert-butylphenol](/img/structure/B13955046.png)
![4-Chloro-3-[(2,3-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13955051.png)
![Butanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13955055.png)

